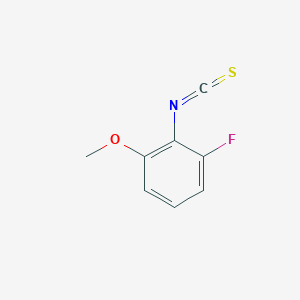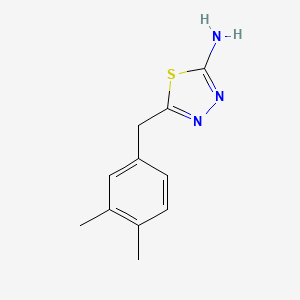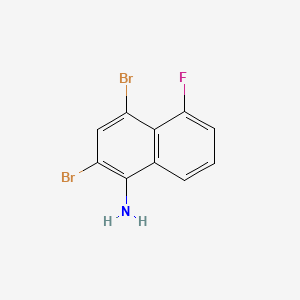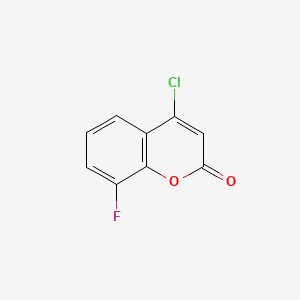
5-Chloro-7-fluoro-3-methylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-fluoro-3-methylbenzofuran is a benzofuran derivative characterized by the presence of chlorine, fluorine, and methyl substituents on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring, followed by halogenation and methylation reactions .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-fluoro-3-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., N-bromosuccinimide). Reaction conditions typically involve controlled temperatures and solvents to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different halogens or other functional groups .
Scientific Research Applications
5-Chloro-7-fluoro-3-methylbenzofuran has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-7-fluoro-3-methylbenzofuran include other benzofuran derivatives such as:
- 3-Methylbenzofuran
- 2-Methylbenzofuran
- 2,3-Benzofuran
Uniqueness
What sets this compound apart is the specific combination of chlorine, fluorine, and methyl substituents, which can confer unique chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C9H6ClFO |
|---|---|
Molecular Weight |
184.59 g/mol |
IUPAC Name |
5-chloro-7-fluoro-3-methyl-1-benzofuran |
InChI |
InChI=1S/C9H6ClFO/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 |
InChI Key |
FZCATLOTRCRUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
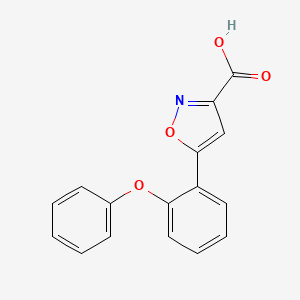
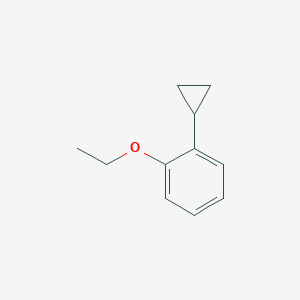
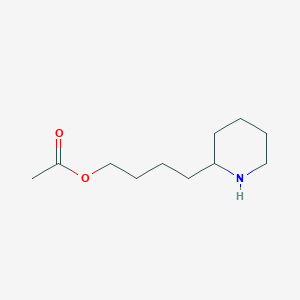
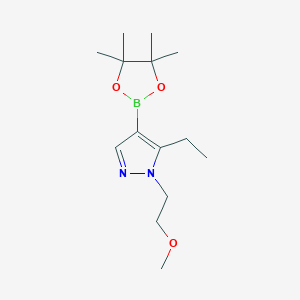
![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)
